molecular formula C17H23ClN2O2 B1391575 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 637362-21-1

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1391575
CAS No.: 637362-21-1
M. Wt: 322.8 g/mol
InChI Key: YONFPBXPHBCLTK-UHFFFAOYSA-N
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Description

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the indoline core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, followed by chlorination and subsequent protection of the amine group with a tert-butyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-Chlorospiro[indoline-3,4'-piperidine]-2-one

  • Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

  • Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Uniqueness: Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate is unique due to its specific halogen (chlorine) substitution, which can influence its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

tert-butyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONFPBXPHBCLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676490
Record name tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637362-21-1
Record name tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (1.29 g, 34.0 mmol) was added to a stirred solution of tert-butyl 5-chlorospiro[indole-3,4′-piperidine]-1′-carboxylate (2.57 g, 8.01 mmol) in absolute EtOH (100 mL) portionwise. The reaction was stirred at about room temperature overnight. The reaction was concentrated. The crude residue was taken up in DCM, washed with water and brine, dried over MgSO4, filtered, and concentrated. The crude residue was purified by column chromatography (25-35% EtOAc/Hexane) to yield tert-butyl 5-chlorospiro[indoline-3,4′-piperidine]-1′-carboxylate. LCMS (APCI+) m/z 223, 225 [M+H−Boc]+; Rt=3.86 min.
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

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